4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

Description

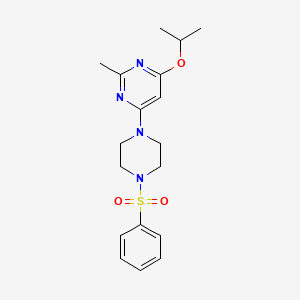

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic pyrimidine derivative featuring a sulfonylated piperazine moiety. Its structure includes:

- Pyrimidine core: Substituted with a methyl group at position 2 and an isopropoxy group at position 2.

- Piperazine ring: Attached at position 6 of the pyrimidine, modified with a phenylsulfonyl group.

This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-14(2)25-18-13-17(19-15(3)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGROVDHBPZEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.

Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

Phenylsulfonyl Substitution: The final step involves the sulfonylation of the piperazine ring using phenylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurodegenerative disorders or cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Phenylsulfonyl vs. Alkyl/Aryl-Sulfonyl Derivatives

Key Trends

- Electron-withdrawing groups (e.g., fluorine, phenylsulfonyl) improve target binding and metabolic stability .

- Bulky substituents (e.g., biphenyl, isopropyl) increase lipophilicity but may reduce solubility .

Piperazine Ring Modifications

Sulfonyl vs. Non-Sulfonyl Derivatives

| Compound Name | Piperazine Modification | Biological Activity | References |

|---|---|---|---|

| 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine | 2-Cyclopropylpyrimidinyl | Enhanced kinase inhibition due to cyclopropane’s steric effects . | |

| 4-Methoxy-6-(4-methylpiperazin-1-yl)pyrimidine | 4-Methylpiperazine | Methylation reduces basicity, altering CNS penetration . |

Pyrimidine Core Substitutions

Methyl vs. Trifluoromethyl Groups

| Compound Name | Pyrimidine Substituent | Impact | References |

|---|---|---|---|

| 4-(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine | Trifluoromethyl | CF3 group increases electronegativity, enhancing enzyme inhibition . |

Biological Activity

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with specific substitutions that influence its biological properties. The key structural elements include:

- Pyrimidine Ring : A six-membered heterocyclic structure containing nitrogen atoms.

- Isopropoxy Group : Positioned at the 4-position, this group may enhance lipophilicity and receptor interactions.

- Piperazine Moiety : Attached at the 6-position, providing potential for interaction with various biological targets.

- Phenylsulfonyl Group : Substituted on the piperazine, which may contribute to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator, affecting downstream signaling pathways. The exact mechanism remains to be fully elucidated through detailed kinetic and binding studies.

Antiviral Properties

Recent research indicates that analogues of compounds similar to this compound exhibit potent antiviral activity. Specifically, modifications in the piperazine linkage have shown improved selectivity and reduced cytotoxicity against viruses like the chikungunya virus (CHIKV) .

Cytotoxicity and Selectivity

In vitro studies have demonstrated varying degrees of cytotoxicity among related compounds. For instance, certain analogues exhibited a selectivity index (SI) greater than 61, indicating a favorable therapeutic window . The balance between efficacy and safety is crucial for further development.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in modulating biological activity. Key findings include:

- Piperazine Linker : The choice of linker significantly impacts antiviral potency.

- Substituent Variations : Alterations in the phenylsulfonyl group can lead to enhanced activity against specific viral strains while maintaining lower toxicity .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine | Isopropyl instead of isopropoxy | Moderate antiviral activity |

| 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine | Methylsulfonyl group | Enhanced cytotoxicity |

| This compound | Phenylsulfonyl group | High selectivity against CHIKV |

Case Studies

Study on Antiviral Activity : A study published in PMC identified several pyrimidine analogues as selective inhibitors of CHIKV. The research focused on optimizing structural elements to enhance antiviral efficacy while minimizing cytotoxicity .

In Vivo Testing : Further investigations are required to assess the in vivo efficacy of this compound, particularly regarding pharmacokinetics and bioavailability.

Q & A

Q. What are the established synthetic routes for 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine?

The synthesis typically involves sequential functionalization of the pyrimidine core. First, the isopropoxy and methyl groups are introduced via nucleophilic substitution or alkylation. The piperazine sulfonyl moiety is then coupled using a Buchwald-Hartwig amination or SNAr reaction under inert conditions. For example, describes analogous pyrimidine-piperazine couplings using chloro- or bromopyrimidine intermediates . Purification often employs column chromatography or recrystallization, with purity verified via HPLC (as in and , which highlight impurity profiling for similar compounds) .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic methods is used:

- NMR (¹H/¹³C) to confirm substituent positions and connectivity.

- Mass spectrometry (ESI-TOF) for molecular weight validation.

- X-ray diffraction (SC-XRD) to resolve stereochemistry, as demonstrated in and for pyrimidine derivatives .

- FT-IR to identify functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹).

Q. What methods assess purity and stability in preclinical studies?

Purity is evaluated via reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) . Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products using LC-MS. Impurity quantification follows ICH guidelines, referencing standards like those in .

Advanced Research Questions

Q. How can coupling reactions between sulfonyl-piperazine and pyrimidine be optimized for higher yields?

Reaction optimization may involve:

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Temperature control : Reactions at 80–100°C to balance rate and side reactions.

- Additives : Use of Cs₂CO₃ as a base to deprotonate intermediates. highlights similar optimizations for piperidine-pyridine couplings .

Q. How should researchers address contradictions in reported biological activities of this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time) or compound purity. Strategies include:

- Dose-response validation : Replicate assays across multiple models (e.g., cancer cell lines vs. primary cells).

- Metabolic stability testing : Assess if metabolites contribute to activity (e.g., cytochrome P450 assays) .

- Structural reanalysis : Confirm batch consistency via XRD (as in ) to rule out polymorphic effects .

Q. What challenges arise in crystallographic studies of this compound, and how are they mitigated?

Challenges include low crystal quality due to flexible substituents (e.g., isopropoxy groups) and solvent inclusion. Solutions involve:

- Crystallization optimization : Slow evaporation from DMSO/EtOH mixtures.

- Cryoprotection : Using glycerol or paraffin oil to prevent lattice disruption during data collection.

- Data refinement : Applying SHELXL for disordered regions, as in for a sulfonyl-piperazine analog .

Q. How can structure-activity relationships (SAR) guide further modifications of this compound?

SAR studies focus on:

- Piperazine sulfonyl group : Modifying the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to enhance target binding, as seen in .

- Pyrimidine substituents : Varying isopropoxy chain length to modulate lipophilicity (logP) and bioavailability.

- In silico modeling : Molecular docking against target proteins (e.g., kinases) to prioritize synthetic targets .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

- Thermal Stability : TGA/DSC (per ) to predict storage conditions and decomposition pathways .

- Regulatory Compliance : Adhere to impurity thresholds per and for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.